molecular formula C12H18N6O3 B10844706 5'-Deoxy-5'-(Dimethylamino)adenosine

5'-Deoxy-5'-(Dimethylamino)adenosine

Cat. No.: B10844706
M. Wt: 294.31 g/mol
InChI Key: SLNWRDWGFHZRAQ-WOUKDFQISA-N
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Description

5’-Deoxy-5’-(N,N-dimethylamino)adenosine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides and have broad antitumor activity. This compound is particularly noted for its potential in targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Deoxy-5’-(N,N-dimethylamino)adenosine typically involves the modification of adenosine through a series of chemical reactionsThe reaction conditions often involve the use of protecting groups, such as silyl ethers, and reagents like dimethylamine .

Industrial Production Methods

Industrial production of 5’-Deoxy-5’-(N,N-dimethylamino)adenosine may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This can include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

5’-Deoxy-5’-(N,N-dimethylamino)adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted nucleosides .

Scientific Research Applications

5’-Deoxy-5’-(N,N-dimethylamino)adenosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Deoxy-5’-(N,N-dimethylamino)adenosine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved by mimicking natural nucleosides and interfering with the normal function of DNA polymerases. The compound targets specific molecular pathways involved in cell proliferation and survival, making it effective against certain types of cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Deoxy-5’-(N,N-dimethylamino)adenosine is unique due to its specific structural modifications, which enhance its ability to inhibit DNA synthesis and induce apoptosis. This makes it particularly effective against certain types of cancer compared to other nucleoside analogs .

Properties

Molecular Formula

C12H18N6O3

Molecular Weight

294.31 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(dimethylamino)methyl]oxolane-3,4-diol

InChI

InChI=1S/C12H18N6O3/c1-17(2)3-6-8(19)9(20)12(21-6)18-5-16-7-10(13)14-4-15-11(7)18/h4-6,8-9,12,19-20H,3H2,1-2H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1

InChI Key

SLNWRDWGFHZRAQ-WOUKDFQISA-N

Isomeric SMILES

CN(C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CN(C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

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